Molecular Weight and Rotatable Bond Differentiation vs. Parent 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
The target compound (MW 180.25) is 46% heavier than the unsubstituted parent 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (MW 123.15) and contains 3 rotatable bonds vs. 1 in the parent, reflecting the additional -CH₂N(CH₃)₂ appendage . This mass difference enables unambiguous LC-MS tracking in reaction monitoring and provides a distinct retention time shift for chromatographic separation from unreacted parent material or degradation products .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 180.25 (C₁₀H₁₆N₂O) |
| Comparator Or Baseline | 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde: 123.15 (C₇H₉NO); 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde: 151.20 (C₉H₁₃NO) |
| Quantified Difference | ΔMW = +57.10 vs. parent; +29.05 vs. 4-ethyl analog |
| Conditions | Computed from molecular formula; confirmed by vendor QC mass spectral data |
Why This Matters
The mass increment relative to simpler pyrrole aldehydes allows facile purity verification and reaction progress monitoring via LC-MS, reducing analytical ambiguity during multi-step syntheses.
